molecular formula C10H12FNO2 B2585951 3-Fluoro-2-(oxan-4-yloxy)pyridine CAS No. 2175884-36-1

3-Fluoro-2-(oxan-4-yloxy)pyridine

Cat. No.: B2585951
CAS No.: 2175884-36-1
M. Wt: 197.209
InChI Key: WUVJLZGJCGYMNK-UHFFFAOYSA-N
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Description

3-Fluoro-2-(oxan-4-yloxy)pyridine is a fluorinated pyridine derivative characterized by a fluorine substituent at position 3 and a tetrahydropyran-4-yloxy (oxan-4-yloxy) group at position 2. Its molecular formula is C₁₀H₁₁FNO₂, with a molecular weight of 208.20 g/mol.

Properties

IUPAC Name

3-fluoro-2-(oxan-4-yloxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-9-2-1-5-12-10(9)14-8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVJLZGJCGYMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-(oxan-4-yloxy)pyridine typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method includes the reaction of 3-fluoropyridine with oxan-4-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is common in industrial settings to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-(oxan-4-yloxy)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, or other strong bases in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in solvents like toluene or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

3-Fluoro-2-(oxan-4-yloxy)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-Fluoro-2-(oxan-4-yloxy)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the oxan-4-yloxy group can influence its solubility and metabolic stability.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
3-Fluoro-2-(oxan-4-yloxy)pyridine 3-F, 2-oxan-4-yloxy C₁₀H₁₁FNO₂ 208.20 High electronegativity, moderate logP -
3-bromo-5-(oxan-4-yloxy)pyridine 3-Br, 5-oxan-4-yloxy C₁₀H₁₁BrNO₂ 287.11 Steric hindrance, lower reactivity
3-Fluoro-2-(oxan-4-ylmethoxy)pyridine 3-F, 2-oxan-4-ylmethoxy C₁₁H₁₃FNO₃ 236.23 Increased lipophilicity
3-Fluoro-2-(piperidin-1-yl)pyridine 3-F, 2-piperidin-1-yl C₁₀H₁₂FN₂ 179.22 Enhanced solubility in acidic media
[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine 2-oxan-4-yloxy, 3-CH₂NH₂ C₁₁H₁₅N₂O₂ 208.26 Nucleophilic reactivity

Research Findings

  • Electronic Effects: Fluorine’s electron-withdrawing nature deactivates the pyridine ring, directing electrophiles to meta/para positions. This contrasts with bromine’s inductive effects, which are less pronounced .
  • Synthetic Accessibility : The oxan-4-yloxy group is typically introduced via nucleophilic displacement (e.g., using hydroxylamine derivatives), as seen in .
  • Biological Relevance : Piperidine- and pyrrolidine-substituted pyridines (e.g., 2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid) show antimicrobial activity, suggesting the oxan-4-yloxy group in the target compound may similarly modulate bioactivity .

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